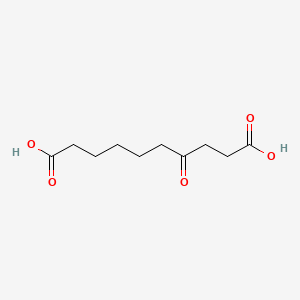
4-Oxosebacic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Oxosebacic acid can be synthesized through several methods, including the oxidation of sebacic acid or its derivatives. One common synthetic route involves the oxidation of sebacic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction typically proceeds as follows:
C₁₀H₁₈O₄ (sebacic acid) + [O] → C₁₀H₁₆O₅ (4-oxosebacic acid) + H₂O
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic oxidation of sebacic acid using supported metal catalysts under controlled temperature and pressure conditions. This approach ensures higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Oxosebacic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Further oxidation of this compound can lead to the formation of smaller carboxylic acids or complete mineralization to carbon dioxide and water.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions, forming esters or amides, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products Formed:
Oxidation: Smaller carboxylic acids, carbon dioxide, and water
Reduction: 4-Hydroxysebacic acid
Substitution: Esters, amides
Applications De Recherche Scientifique
4-Oxosebacic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: Studied for its potential role in metabolic pathways and as a building block for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the production of biodegradable polymers and as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism by which 4-oxosebacic acid exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may interact with the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but one known target is delta-aminolevulinic acid dehydratase, an enzyme involved in the biosynthesis of heme.
Comparaison Avec Des Composés Similaires
4-Oxosebacic acid can be compared with other medium-chain keto acids and derivatives, such as:
4-Hydroxysebacic acid: Similar in structure but with a hydroxyl group instead of a keto group.
Sebacic acid: The parent compound, lacking the keto group.
Adipic acid: A shorter-chain dicarboxylic acid with similar chemical properties.
Uniqueness: this compound’s unique structure, with a keto group at the fourth position, imparts distinct chemical reactivity and potential applications that differ from its analogs. This uniqueness makes it a valuable compound for specialized research and industrial applications.
By understanding the properties, synthesis, reactions, and applications of this compound, researchers can better harness its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
114212-45-2 |
|---|---|
Formule moléculaire |
C10H16O5 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
4-oxodecanedioic acid |
InChI |
InChI=1S/C10H16O5/c11-8(6-7-10(14)15)4-2-1-3-5-9(12)13/h1-7H2,(H,12,13)(H,14,15) |
Clé InChI |
XTQIBFVBYWIHIP-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)CCC(=O)O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,4-Dimethyl-1,3-thiazol-5-YL)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B10760557.png)
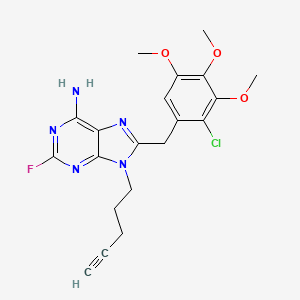
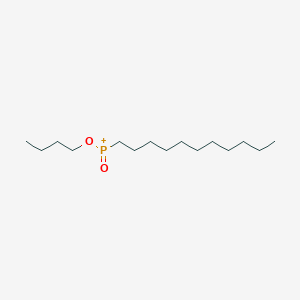
![2-Benzo[1,3]dioxol-5-ylmethyl-3-benzyl-succinic acid](/img/structure/B10760568.png)
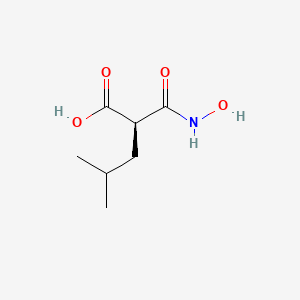
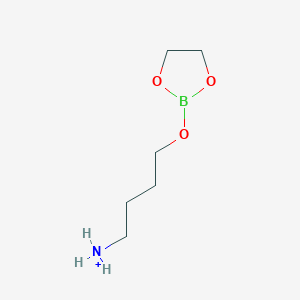
![5-chloro-1-[(1S)-1-(3-cyanophenyl)ethyl]-2-iminopyridine-3-carboxamide](/img/structure/B10760609.png)
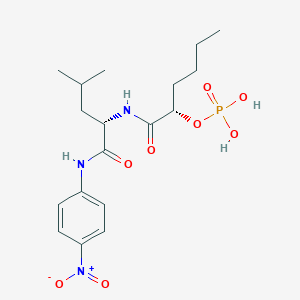
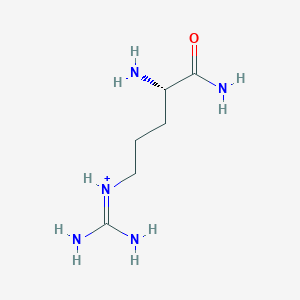
![[4-({[5-Benzyloxy-1-(3-carbamimidoyl-benzyl)-1H-indole-2-carbonyl]-amino}-methyl)-phenyl]-trimethyl-ammonium](/img/structure/B10760624.png)
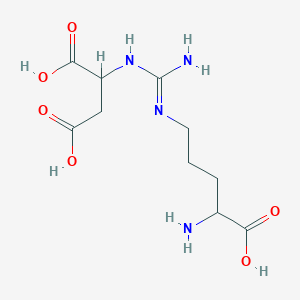

![6-[Hydroxyimino-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphtalen-2-YL)-methyl]-naphtalene-2-carboxylic acid](/img/structure/B10760636.png)
![2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine](/img/structure/B10760637.png)
